molecular formula C8H11NO2S B147245 N-Methyl-p-toluenesulfonamide CAS No. 640-61-9

N-Methyl-p-toluenesulfonamide

Cat. No.: B147245
CAS No.: 640-61-9
M. Wt: 185.25 g/mol
InChI Key: GWLOGZRVYXAHRE-UHFFFAOYSA-N
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Description

N-Methyl-p-toluenesulfonamide is an organic compound with the molecular formula CH₃C₆H₄SO₂NHCH₃. It is a derivative of p-toluenesulfonamide, where the hydrogen atom on the nitrogen is replaced by a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-p-toluenesulfonamide can be synthesized through the reaction of p-toluenesulfonyl chloride with methylamine. The process involves the following steps:

  • Dissolve p-toluenesulfonyl chloride in an appropriate solvent such as dichloromethane.
  • Add methylamine to the solution while maintaining the temperature below 10°C to control the exothermic reaction.
  • Stir the mixture for several hours until the reaction is complete.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in a reactor with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-p-toluenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: It can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution Reactions: Products include various substituted sulfonamides.

    Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced compounds.

Scientific Research Applications

Chemical Synthesis

1. Synthesis of Vicinal Haloamino Ketones
NMPT is utilized in the synthesis of vicinal haloamino ketones through a reaction involving N-bromosuccinimide (NBS) and nickel acetate as a catalyst. This method allows for the regio- and stereoselective introduction of halogen and amino groups into alpha,beta-unsaturated ketones, demonstrating NMPT's utility in producing complex organic molecules .

2. Nitrosation Reactions
NMPT serves as a nitrosating agent in various chemical reactions. Its derivatives, such as N-methyl-N-nitroso-p-toluenesulfonamide, have been shown to effectively transfer nitroso groups to other compounds, which is crucial in the synthesis of pharmaceuticals and agrochemicals .

Biological Research

1. Toxicity Studies
Research has investigated the toxicity of NMPT and its derivatives, particularly focusing on their effects on aquatic organisms like zebrafish. Studies indicate that while NMPT exhibits low acute toxicity, it can influence locomotor activity and respiratory rates in exposed larvae . This research is vital for understanding the environmental impact of NMPT when released into ecosystems.

2. Anticancer Properties
The compound has garnered interest for its potential anticancer activities. Studies have explored its pharmacological effects, indicating that p-toluenesulfonamide (a related compound) may have therapeutic benefits while posing minimal toxicity risks . The exploration of NMPT's derivatives in drug design showcases its relevance in medicinal chemistry.

Analytical Applications

1. Decontamination Procedures
NMPT has been employed in improved procedures for decontaminating nitrosoureas and related compounds. This application is particularly significant in laboratory settings where residues from these hazardous substances need to be effectively managed .

2. Use in Coatings and Adhesives
Both p-toluenesulfonamide and its derivatives, including NMPT, are reported to be used in the formulation of coatings, adhesives, and sealants due to their properties that enhance performance characteristics . These applications highlight NMPT's role in industrial chemistry.

Summary Table of Applications

Application AreaSpecific UseNotes
Chemical Synthesis Synthesis of vicinal haloamino ketonesInvolves NBS and nickel acetate as catalysts
Nitrosation Reactions Nitrosating agent for various compoundsUseful in pharmaceutical synthesis
Biological Research Toxicity studies on aquatic lifeLow acute toxicity; affects locomotion and respiration
Anticancer Properties Potential therapeutic benefitsMinimal toxicity observed; relevant for drug design
Analytical Applications Decontamination of hazardous residuesEffective management of nitrosoureas
Industrial Uses Formulation in coatings and adhesivesEnhances performance characteristics

Mechanism of Action

The mechanism of action of N-Methyl-p-toluenesulfonamide involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their activity. It can also participate in chemical reactions that modify the structure and function of biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

N-Methyl-p-toluenesulfonamide can be compared with other similar compounds such as:

    p-Toluenesulfonamide: The parent compound where the hydrogen atom on the nitrogen is not replaced by a methyl group.

    N-Ethyl-p-toluenesulfonamide: A similar compound where the hydrogen atom on the nitrogen is replaced by an ethyl group.

    N-Butyl-p-toluenesulfonamide: Another derivative with a butyl group replacing the hydrogen atom on the nitrogen.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its methyl group enhances its reactivity and makes it a valuable intermediate in various chemical reactions.

Biological Activity

N-Methyl-p-toluenesulfonamide (NMTS) is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with NMTS, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the chemical formula C8H11NO2SC_8H_{11}NO_2S and is characterized by a methyl group attached to the nitrogen atom of the sulfonamide functional group. The compound's structure is pivotal in determining its biological activity, particularly its ability to interact with various biological targets.

Biological Activities

1. Antimicrobial Properties
NMTS exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit bacterial growth through mechanisms similar to those of traditional sulfa drugs, which interfere with folic acid synthesis in bacteria.

2. Antitumor Activity
Research indicates that NMTS may possess antitumor properties. It acts as a transnitrosating agent, facilitating nitroso group transfer to nucleophiles such as amines and thiols, which can lead to the formation of reactive nitrogen species that exhibit cytotoxic effects on cancer cells .

3. Genetic Toxicity
A study assessing the genetic toxicity of NMTS revealed mutagenic potential under certain conditions. This highlights the need for careful evaluation when considering its use in therapeutic applications .

The biological activity of NMTS can be attributed to several mechanisms:

  • Transnitrosation : NMTS can transfer a nitroso group to various nucleophiles, which may lead to modifications in cellular signaling pathways and gene expression .
  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit enzymes involved in bacterial metabolism, similar to other sulfonamides used in antimicrobial therapy .

Case Study 1: Antimicrobial Efficacy

A study conducted on NMTS demonstrated its effectiveness against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, indicating that NMTS is a potent antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Case Study 2: Antitumor Activity

In vitro experiments assessed the cytotoxic effects of NMTS on various cancer cell lines. The compound showed promising results in reducing cell viability in a dose-dependent manner.

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-methyl-p-toluenesulfonamide, and how can reaction yields be improved?

  • Methodology : this compound is typically synthesized via alkylation of p-toluenesulfonamide with methylating agents. A Pd-catalyzed sulfonamidation approach using t-BuXPhos ligand and K3_3PO4_4 in tert-amyl alcohol achieves high yields (B. G. Reed-Berendt et al., 2019) . For regioselective synthesis, Ni(OAc)2_2-catalyzed aminobromination of α,β-unsaturated ketones with this compound and NBS is effective, yielding vicinal haloamino ketones (>90% yield, 80–90% ee) .
  • Key Parameters : Catalyst choice (e.g., Ni vs. Pd), solvent polarity, and stoichiometry of halogenating agents (e.g., NBS) critically influence regioselectivity and enantiomeric excess .

Q. How can the stability of this compound be assessed under varying experimental conditions?

  • Methodology : Stability studies under acidic (pH < 1), basic (pH > 12), and nucleophilic (e.g., RLi, RMgX) conditions are essential. For example:

  • Acid/Base Stability : Stable at pH 1–9 (RT) but degrades at pH < 1 (100°C) or pH > 12 (100°C) .
  • Redox Stability : Resists reduction by NaBH4_4 but decomposes with LiAlH4_4 .
    • Analytical Tools : HPLC with n-tricosane as an internal standard (retention time ~1.0) and UV detection quantifies degradation products (e.g., o/p-toluenesulfonamide isomers) .

Q. What characterization techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • Spectroscopy : 1^1H/13^13C NMR to confirm methyl and sulfonamide groups. Key signals: CH3_3 (δ ~2.4 ppm, singlet) and SO2_2NH (δ ~7.8 ppm, broad) .
  • Crystallography : Single-crystal X-ray diffraction (R factor < 0.05) validates bond lengths (C–S: ~1.76 Å) and torsion angles .
  • Chromatography : GC-MS with a polar column (e.g., DB-5) distinguishes it from analogs like N-ethyl derivatives .

Advanced Research Questions

Q. How does this compound participate in catalytic cycles, such as in enantioselective reactions?

  • Mechanistic Insight : In Ni-catalyzed reactions, this compound acts as a proton donor, facilitating turnover via protonation of anionic intermediates (e.g., hydrazides). This step is critical for achieving high enantioselectivity (>80% ee) .
  • Experimental Design : Use 20 mol% catalyst loading and monitor reaction progress via chiral HPLC (e.g., Chiralpak AD-H column) to optimize ee .

Q. What challenges arise in scaling up continuous-flow reactions involving this compound, and how are they resolved?

  • Challenges : Low solubility in toluene causes reactor clogging. Use EtOAc instead to improve solubility and prevent blockages .
  • Optimization : In a CSTR (continuous stirred-tank reactor), 1.1 equiv NaOCl achieves quantitative conversion to N-chloro derivatives at 20-minute residence time, outperforming tubular reactors (35% conversion) .

Q. How can computational methods predict the reactivity of this compound in cross-dehydrogenative coupling (CDC) reactions?

  • Methodology : DFT calculations model transition states for Cu-catalyzed CDC reactions. Key factors:

  • Ligand Effects : 1-Methylbenzimidazole enhances Cu(OTf)2_2 activity by stabilizing the Cu(I) intermediate .
  • Additives : 3 Å molecular sieves absorb H2_2O, shifting equilibrium toward ynamide formation (93% yield) .
    • Validation : Correlate computed activation energies with experimental yields using Hammett plots or kinetic isotope effects.

Properties

IUPAC Name

N,4-dimethylbenzenesulfonamide
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InChI

InChI=1S/C8H11NO2S/c1-7-3-5-8(6-4-7)12(10,11)9-2/h3-6,9H,1-2H3
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InChI Key

GWLOGZRVYXAHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H11NO2S
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DSSTOX Substance ID

DTXSID5060938
Record name Benzenesulfonamide, N,4-dimethyl-
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Molecular Weight

185.25 g/mol
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Physical Description

Off-white crystalline powder; [Acros Organics MSDS]
Record name N-Methyl-p-toluenesulfonamide
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Vapor Pressure

0.000282 [mmHg]
Record name N-Methyl-p-toluenesulfonamide
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CAS No.

640-61-9
Record name N-Methyl-p-toluenesulfonamide
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Record name N-methyltoluene-4-sulphonamide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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